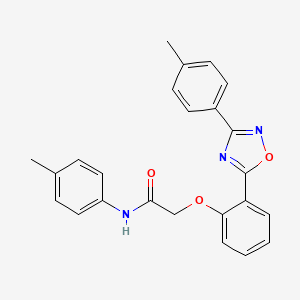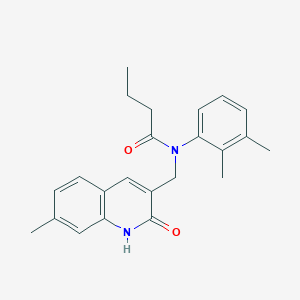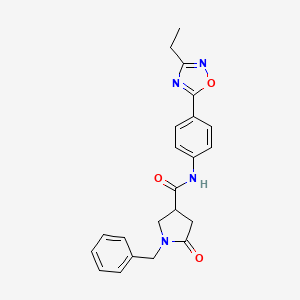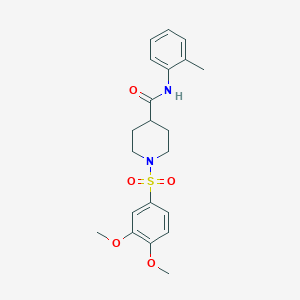
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to investigate the role of adenosine receptors in various physiological processes.
Mécanisme D'action
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide acts as a competitive antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor. Adenosine A1 receptors are widely distributed in the brain, heart, and other organs. When adenosine binds to the receptor, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide blocks the binding of adenosine to the receptor, thereby preventing the activation of this signaling pathway.
Biochemical and Physiological Effects:
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide can inhibit the proliferation of cancer cells, stimulate the release of neurotransmitters, and modulate the activity of ion channels. In vivo studies have shown that 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide can reduce blood pressure, heart rate, and vascular tone. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has also been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for investigating the role of adenosine receptors in various physiological processes. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been extensively studied, and its pharmacological properties are well characterized. However, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has some limitations for lab experiments. It is relatively expensive and may not be readily available in some research settings. In addition, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has a short half-life and may require frequent dosing in some experiments.
Orientations Futures
There are many future directions for the use of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide in scientific research. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to inhibit the sleep-promoting effects of adenosine, suggesting that adenosine A1 receptors may play a role in the regulation of sleep. Another area of interest is the role of adenosine A1 receptors in the regulation of pain and inflammation. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been shown to have anti-inflammatory and analgesic effects, suggesting that adenosine A1 receptors may be a potential target for the development of new pain medications. Overall, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a valuable tool for investigating the role of adenosine A1 receptors in various physiological processes, and there are many exciting future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzenesulfonyl chloride with o-toluidine to form 3,4-dimethoxy-N-(o-tolyl)benzenesulfonamide. This compound is then reacted with piperidine-4-carboxylic acid to form the final product, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide. The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Applications De Recherche Scientifique
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is widely used in scientific research to investigate the role of adenosine receptors in various physiological processes. Adenosine receptors are involved in the regulation of cardiovascular, respiratory, immune, and nervous system function. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide is a potent and selective antagonist of the adenosine A1 receptor, which is primarily responsible for the cardiovascular effects of adenosine. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(o-tolyl)piperidine-4-carboxamide has been used to study the role of adenosine A1 receptors in the regulation of blood pressure, heart rate, and vascular tone.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-6-4-5-7-18(15)22-21(24)16-10-12-23(13-11-16)29(25,26)17-8-9-19(27-2)20(14-17)28-3/h4-9,14,16H,10-13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQZMJZQJGSPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)
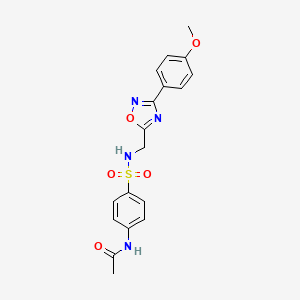


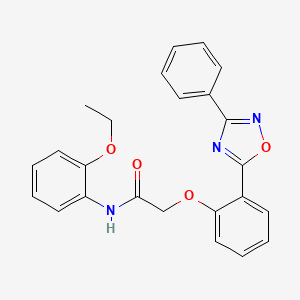
![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)



